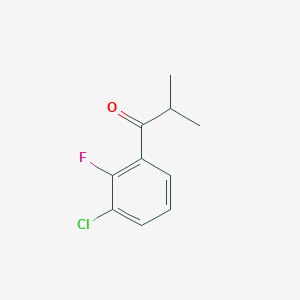![molecular formula C13H16ClNO3 B1427287 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid CAS No. 1294496-58-4](/img/structure/B1427287.png)
2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid
Vue d'ensemble
Description
“2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid” is a chemical compound with the molecular formula C13H16ClNO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C13H16ClNO3 . The InChI representation of the molecule isInChI=1S/C13H16ClNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) . The Canonical SMILES representation is CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 269.72 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 269.0818711 g/mol . The topological polar surface area is 66.4 Ų .Applications De Recherche Scientifique
Receptor Binding and Hypoglycemic Activity
[(acylamino)ethyl]benzoic acids, including compounds similar to 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid, are known for their hypoglycemic activity. This is attributed to their ability to bind at insulin-releasing receptor sites of pancreatic beta cells. Studies indicate that the presence of a carboxyl group attached to the aromatic ring is crucial for high hypoglycemic activity, as it binds at the same receptor site as certain groups in sulfonylurea drugs (Brown & Foubister, 1984).
Industrial Processing and Synthesis
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, is synthesized using dimethyl terephthalate as the starting material. The synthesis involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the compound's role in the large-scale industrial process of drug manufacturing (Zhang et al., 2022).
Plant Growth Regulation
Chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives similar to this compound, have been studied for their role in plant growth regulation. The position of substituents in the aromatic ring has been found to significantly affect the physiological activity, with certain positions conferring high activity (Pybus et al., 1959).
Directed Lithiation in Organic Synthesis
The compound plays a role in directed lithiation, an important reaction in organic synthesis. This process is used to synthesize ortho-substituted products, demonstrating the compound's versatility in synthetic chemistry (Bennetau et al., 1995).
Propriétés
IUPAC Name |
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNJWVZKEHCRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
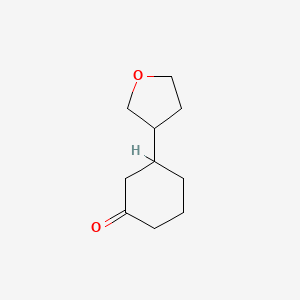

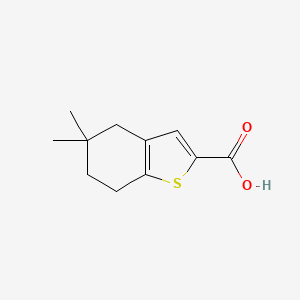

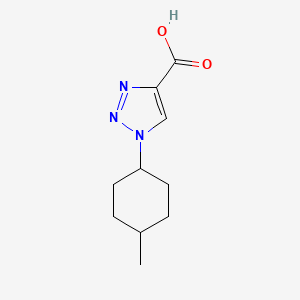
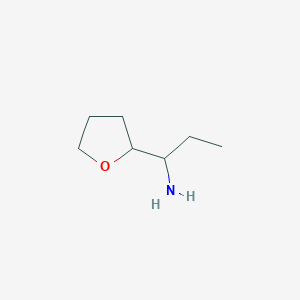
![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)


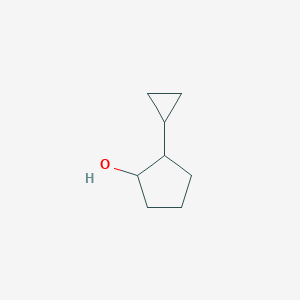
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
